molecular formula C7H12N2O2 B8162131 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol

3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B8162131
M. Wt: 156.18 g/mol
InChI Key: AEMVEXWNJWUDIU-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Scaffold in Chemical Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. researchgate.netnih.govtandfonline.com Its "privileged structure" status stems from its synthetic accessibility, favorable drug-like properties, and its capacity to act as a versatile bioisostere for other functional groups. nih.govnih.gov Pyrazole derivatives exhibit a remarkably broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. orientjchem.orgnih.govglobalresearchonline.netnih.gov

The significance of the pyrazole scaffold is underscored by its presence in numerous commercially successful pharmaceuticals. tandfonline.commdpi.com For instance, Celecoxib, a selective COX-2 inhibitor, and Rimonabant, an anorectic anti-obesity agent, both feature a pyrazole core, highlighting the scaffold's ability to interact with a diverse range of biological targets. nih.govmdpi.com The number of approved drugs containing a pyrazole nucleus has seen a significant increase over the past decade, a testament to its enduring importance in the development of new therapeutic agents. tandfonline.com

The chemical versatility of the pyrazole ring allows for substitutions at various positions, profoundly influencing its physicochemical and biological properties. nih.gov The ability of the N-unsubstituted pyrazole to act as both a hydrogen bond donor and acceptor, a characteristic that can be modulated by substitution at the nitrogen atom, further enhances its utility in designing molecules with specific target interactions. nih.gov

Structural Features and Unique Aspects of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol

The compound this compound possesses a unique combination of structural features that make it a compelling subject for investigation.

Core Structure:

FeatureDescription
Pyrazole Ring A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a stable and versatile scaffold.
4-Methoxy Group An electron-donating group at the 4-position of the pyrazole ring, which can influence the electron density of the ring system and its reactivity.
Propan-1-ol Side Chain A three-carbon chain with a terminal hydroxyl group attached to one of the pyrazole nitrogen atoms. This chain introduces flexibility and a potential site for hydrogen bonding or further functionalization.

The presence of the methoxy (B1213986) group at the C4 position is of particular interest. This substitution can modulate the electronic properties of the pyrazole ring, potentially influencing its interaction with biological targets. The propan-1-ol side chain attached to the N1 position introduces a hydrophilic character and a reactive handle for further chemical modifications. The flexibility of this chain allows the terminal hydroxyl group to orient itself in various spatial arrangements, which could be crucial for binding to specific protein pockets.

Current Research Landscape and Gaps Pertaining to 4-Substituted Pyrazole Derivatives

The research landscape for pyrazole derivatives is vast and continually expanding. mdpi.comresearchgate.netbenthamscience.com A significant body of work has focused on the synthesis and biological evaluation of pyrazoles with various substituents at different positions. nih.govtsijournals.com However, the exploration of 4-substituted pyrazoles, while growing, still presents opportunities for further investigation.

Much of the existing research on 4-substituted pyrazoles has been directed towards their application as glucagon (B607659) receptor antagonists, kinase inhibitors, and anticancer agents. nih.govnih.gov For instance, novel series of 4-methyl substituted pyrazole derivatives have been designed and evaluated for their potential in managing type 2 diabetes. nih.gov

Research Rationale and Comprehensive Scope of Investigation

The rationale for a comprehensive investigation of this compound is multi-faceted. The unique structural combination of a 4-methoxy substituted pyrazole and a propan-1-ol side chain suggests the potential for novel biological activities. The methoxy group may enhance the molecule's ability to interact with specific biological targets through favorable electronic and steric effects. The hydroxyl group on the propanol (B110389) side chain provides a key point for hydrogen bonding, which is often critical for drug-receptor interactions.

A thorough investigation of this compound would involve:

Synthesis and Characterization: Developing an efficient synthetic route to obtain the pure compound and characterizing it using modern spectroscopic techniques (NMR, IR, Mass Spectrometry).

Physicochemical Profiling: Determining key physicochemical properties such as solubility, lipophilicity (logP), and pKa to understand its drug-like potential.

Biological Screening: Evaluating the compound against a panel of biological targets to identify any potential therapeutic applications. This could include assays for anticancer, anti-inflammatory, or antimicrobial activity, given the known properties of the pyrazole scaffold.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to understand how modifications to the structure affect its biological activity.

By systematically exploring the chemical and biological properties of this compound, researchers can fill the existing knowledge gap and potentially uncover a new lead compound for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxypyrazol-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-11-7-5-8-9(6-7)3-2-4-10/h5-6,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMVEXWNJWUDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol provides information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

The pyrazole (B372694) ring exhibits two distinct aromatic proton signals. The proton at the C5 position is expected to resonate further downfield than the proton at the C3 position due to its proximity to the N1-substituted propanol (B110389) chain. The methoxy (B1213986) group (-OCH₃) on the pyrazole ring will appear as a sharp singlet.

The propanol side chain displays characteristic signals: a triplet for the methylene group attached to the pyrazole nitrogen (N-CH₂), a multiplet (typically a quintet or sextet) for the central methylene group (-CH₂-), and a triplet for the terminal hydroxymethylene group (-CH₂OH). The hydroxyl proton (-OH) typically appears as a broad singlet, the position of which can vary depending on solvent and concentration. Spin-spin coupling between the adjacent methylene groups of the propanol chain is expected to follow the n+1 rule, resulting in triplet-quintet-triplet patterns for the CH₂-CH₂-CH₂ sequence.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted δ (ppm) Multiplicity Coupling Constant (J)
H-3 (pyrazole) ~7.3 - 7.5 s -
H-5 (pyrazole) ~7.5 - 7.7 s -
N-CH₂ (a) ~4.1 - 4.3 t ~7 Hz
-CH₂- (b) ~2.0 - 2.2 quintet ~7 Hz
CH₂-OH (c) ~3.6 - 3.8 t ~6 Hz
-OCH₃ ~3.7 - 3.9 s -

Predicted values are based on analyses of similar pyrazole and propanol derivatives.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The pyrazole ring carbons (C3, C4, and C5) are expected to resonate in the aromatic region. The C4 carbon, being attached to the electron-donating methoxy group, will appear at a distinct chemical shift compared to C3 and C5. The methoxy carbon (-OCH₃) will produce a signal in the typical range for ether carbons. The three aliphatic carbons of the propanol side chain will appear in the upfield region, with the carbon bearing the hydroxyl group (C-OH) being the most deshielded of the three.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted δ (ppm)
C-3 (pyrazole) ~125 - 128
C-4 (pyrazole) ~150 - 155
C-5 (pyrazole) ~135 - 140
N-CH₂ (a) ~48 - 52
-CH₂- (b) ~32 - 35
CH₂-OH (c) ~58 - 62

Predicted values are based on analyses of analogous pyrazole compounds. rsc.orgnih.gov

To unequivocally confirm the structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. Key expected correlations include the coupling between the adjacent methylene protons of the propanol chain (N-CH₂ with -CH₂-, and -CH₂- with CH₂-OH).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with its directly attached carbon atom. It would confirm the assignments made in the 1D ¹H and ¹³C spectra, for instance, linking the proton signal at ~4.2 ppm to the carbon signal at ~50 ppm (N-CH₂).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of different molecular fragments. semanticscholar.org Key expected HMBC correlations for this compound would include:

Correlations from the N-CH₂ protons to the C3 and C5 carbons of the pyrazole ring, confirming the N1-substitution.

A correlation from the methoxy group protons (-OCH₃) to the C4 carbon of the pyrazole ring, confirming the position of the methoxy group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching vibrations from the propanol chain would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. mdpi.com Characteristic C-O stretching bands for the alcohol and the methoxy ether group would be observed in the 1050-1250 cm⁻¹ range. researchgate.net

Raman Spectroscopy : Raman spectroscopy, which detects molecular vibrations that cause a change in polarizability, is complementary to IR. mendeley.com It is particularly useful for identifying the symmetric vibrations of the pyrazole ring, which may be weak in the IR spectrum.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
3600 - 3200 O-H stretch Alcohol
2960 - 2850 C-H stretch Aliphatic (CH₂, CH₃)
~3100 C-H stretch Aromatic (Pyrazole)
1600 - 1450 C=N, C=C stretch Pyrazole Ring

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₇H₁₂N₂O₂), the expected molecular weight is approximately 156.18 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern is expected to arise from characteristic cleavages associated with the alcohol and pyrazole moieties.

Loss of Water : A peak at m/z 138 (M-18) would correspond to the loss of a water molecule from the propanol side chain. libretexts.org

Alpha-Cleavage : Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.orgyoutube.com This would lead to a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment.

Cleavage of the Propanol Chain : Fragmentation can also occur along the propanol chain, leading to ions corresponding to the pyrazole moiety with chain fragments. For example, cleavage between the N-CH₂ and the central CH₂ group could yield a fragment at m/z 111.

Pyrazole Ring Fragmentation : The pyrazole ring itself can undergo fragmentation, often involving the loss of N₂ or HCN, leading to smaller fragment ions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-methoxypyrazole moiety constitutes the principal chromophore in the molecule. It is expected to exhibit absorption maxima (λₘₐₓ) in the ultraviolet region, typically between 200 and 300 nm. These absorptions are attributed to π → π* electronic transitions within the conjugated pyrazole ring system. nih.govmdpi.com The presence of the electron-donating methoxy group may cause a slight bathochromic (red) shift compared to an unsubstituted pyrazole ring. The propanol side chain is an auxochrome and does not significantly contribute to the absorption in this region. The molar absorptivity (ε) at λₘₐₓ can be determined using the Beer-Lambert law, providing quantitative information about the compound's ability to absorb light. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Elucidation

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal evidence of molecular stereochemistry, conformation, and intermolecular interactions. For pyrazole derivatives, X-ray crystallography has been instrumental in confirming their structural integrity and understanding their packing in the crystalline lattice.

The crystallographic data for related pyrazole structures provide insights into the expected structural features. For instance, the pyrazole ring is typically planar. The analysis of various substituted pyrazoles has revealed different hydrogen-bonding motifs, such as dimers, trimers, and catemers, which influence the crystal packing. The specific substituents on the pyrazole ring and the side chain of this compound would dictate its unique crystal structure and intermolecular interactions.

Table 1: Representative Crystallographic Data for Substituted Pyrazole Derivatives

Parameter1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole4-Iodo-1H-pyrazole
Crystal System MonoclinicOrthorhombic
Space Group C2/cPnma
a (Å) 20.938(3)22.030(5)
b (Å) 5.7690(10)3.868(1)
c (Å) 14.120(3)6.784(2)
α (°) 9090
β (°) 108.75(3)90
γ (°) 9090
Volume (ų) 1614.9(5)577.8(3)
Z 44

Note: This table presents data for related pyrazole compounds to illustrate typical crystallographic parameters and is not the data for this compound.

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods for assessing the purity of synthesized compounds and analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For pyrazole derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The purity of this compound can be effectively determined using an RP-HPLC method. A C18 column is a typical choice for the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is commonly achieved using a UV detector, as the pyrazole ring exhibits strong UV absorbance. By analyzing the chromatogram, the presence of impurities can be identified as separate peaks, and the purity of the main compound can be calculated based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds. While the propanol side chain in this compound might require derivatization to increase its volatility for optimal GC analysis, the technique can provide valuable information about the compound's identity and purity.

In GC-MS, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. The fragmentation patterns of pyrazole derivatives in mass spectrometry have been studied, providing a basis for the structural elucidation of new analogues.

Table 2: Illustrative Chromatographic Conditions for the Analysis of Pyrazole Derivatives

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Column C18 (Reversed-Phase)Capillary column (e.g., DB-5ms)
Mobile Phase/Carrier Gas Acetonitrile/Water GradientHelium
Detection UV Detector (at a specific wavelength)Mass Spectrometer (Electron Ionization)
Typical Application Purity assessment, quantificationIdentification, impurity profiling

Note: This table provides general conditions often used for related compounds and would need to be optimized for the specific analysis of this compound.

Advanced Applications in Materials Science and Coordination Chemistry

Ligand Design and Metal Complexation Chemistry

The design of ligands is a critical aspect of developing new metal complexes with tailored functionalities. Pyrazole (B372694) derivatives are particularly attractive in this regard due to the tunability of their steric and electronic properties through substitution on the pyrazole ring and its appendages.

The synthesis of metal complexes with pyrazole-containing ligands is a well-established area of coordination chemistry. Generally, these syntheses involve the reaction of a metal salt with the pyrazole ligand in a suitable solvent. The resulting complexes can range from simple mononuclear species to intricate polynuclear clusters and coordination polymers. The specific outcome of such a reaction is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, the reaction temperature, and the solvent used.

For a ligand like 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol, the presence of the pyrazole nitrogen atoms and the terminal hydroxyl group offers multiple potential coordination sites. The pyrazole ring can coordinate to a metal center through one or both of its nitrogen atoms, acting as a monodentate or a bridging ligand. The hydroxyl group can also coordinate to the metal ion, potentially leading to the formation of chelate rings, which can enhance the stability of the resulting complex.

While specific examples with this compound are not readily found in the literature, the synthesis of metal complexes with other substituted pyrazoles provides a template for potential synthetic routes. For instance, the reaction of pyrazole derivatives with metal precursors like metal halides, nitrates, or acetates often yields the desired coordination compounds.

In the case of this compound, the flexible propanol (B110389) side chain could allow for different coordination possibilities. It could act as a simple monodentate ligand through the pyrazole nitrogen, or it could behave as a bidentate ligand, coordinating through both a pyrazole nitrogen and the oxygen of the hydroxyl group to form a stable chelate ring. The methoxy (B1213986) group on the pyrazole ring can also influence the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complex.

The geometry of the resulting complex would be dictated by the coordination number and preferences of the central metal ion, as well as the steric bulk of the ligand. X-ray crystallography is the definitive technique for elucidating the precise coordination modes and geometries of these metal complexes.

Integration into Functional Materials

The incorporation of metal complexes containing pyrazole ligands into functional materials is an active area of research, with applications spanning from electronics to energy conversion.

Metal complexes with tailored photophysical properties are essential components in various optoelectronic devices. Phthalocyanines, for example, are a class of macrocyclic compounds that can be peripherally substituted with various functional groups to tune their electronic and optical properties. While there is no direct evidence of this compound being used in phthalocyanine synthesis, pyrazole-containing substituents could potentially be introduced to modify the aggregation behavior and charge-transport properties of these materials.

In the context of Dye-Sensitized Solar Cells (DSSCs), organic dyes and metal complexes are used as sensitizers to absorb light and inject electrons into a semiconductor material. The design of efficient sensitizers is crucial for the performance of DSSCs. Pyrazole-based ligands can be incorporated into the structure of sensitizers to modulate their absorption spectra, energy levels, and anchoring to the semiconductor surface. The propanol group in this compound could serve as an anchoring group to bind the complex to the surface of materials like titanium dioxide (TiO2), a common semiconductor in DSSCs.

The ability of pyrazole ligands to bridge multiple metal centers makes them excellent candidates for the construction of coordination polymers and supramolecular assemblies. These materials can exhibit a wide range of structures, from one-dimensional chains to three-dimensional frameworks, with tunable porosity and functionality.

Catalytic Applications of Pyrazole-Containing Metal Complexes

Metal complexes containing pyrazole ligands have shown significant promise as catalysts in a variety of organic transformations. The electronic properties of the pyrazole ring can be fine-tuned to modulate the reactivity of the metal center, while the steric environment around the metal can influence the selectivity of the catalytic reaction.

Although no specific catalytic applications of metal complexes derived from this compound have been reported, the broader class of pyrazole-containing catalysts is known to be active in reactions such as oxidation, reduction, and carbon-carbon bond formation. The design of the ligand is key to achieving high catalytic activity and selectivity. For example, the introduction of chiral centers into the ligand can lead to enantioselective catalysts for asymmetric synthesis.

The propanol arm of this compound could potentially play a role in catalysis by influencing the substrate binding or by participating directly in the catalytic cycle. Further research is needed to explore the catalytic potential of metal complexes incorporating this specific ligand.

Q & A

Basic: What are the optimal synthetic routes for 3-(4-Methoxy-1H-pyrazol-1-yl)propan-1-ol, and how can purification be achieved?

Answer:
The compound is typically synthesized via condensation reactions. A validated method involves refluxing 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in a mixture of absolute ethanol and glacial acetic acid (7 hours), followed by purification using dry silica gel column chromatography and recrystallization from ethanol (yield: 45%) . Alternative methods may employ Mannich reactions with diaza-crown ethers under controlled conditions to improve regioselectivity . Key purification steps include column chromatography (ethyl acetate/hexane, 1:4) and recrystallization to remove unreacted intermediates .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • X-ray diffraction (XRD): Resolves dihedral angles between the pyrazole ring and substituent groups (e.g., methoxyphenyl: 16.83°, hydroxyphenyl: 51.68°) and identifies hydrogen-bonding networks (O-H⋯N) stabilizing crystal packing .
  • NMR spectroscopy: ¹H and ¹³C NMR in CDCl₃ (500 MHz and 125 MHz, respectively) confirm regiochemistry, with characteristic shifts for the pyrazole ring (δ 6.5–8.0 ppm) and methoxy group (δ ~3.8 ppm) .
  • FTIR: Detects hydroxyl (3200–3500 cm⁻¹) and pyrazole C=N (1600–1500 cm⁻¹) stretches .

Advanced: How can computational tools like Multiwfn elucidate noncovalent interactions and electron density topology?

Answer:
Multiwfn software enables:

  • Electrostatic potential (ESP) mapping: Visualizes electrophilic/nucleophilic regions via color-coded isosurfaces, critical for predicting hydrogen-bonding or π-π stacking interactions .
  • Topology analysis: Quantifies bond critical points (BCPs) using Quantum Theory of Atoms in Molecules (QTAIM), revealing electron density (ρ) and Laplacian (∇²ρ) at interaction sites .
  • Van der Waals surface analysis: Identifies steric repulsion zones using reduced density gradient (RDG) plots, aiding in ligand-receptor docking studies .

Advanced: What strategies resolve contradictions in regioselectivity during pyrazole alkylation?

Answer:
Regioselectivity in alkylation can be influenced by:

  • Substituent electronic effects: Electron-donating groups (e.g., methoxy) direct alkylation to the less electron-rich pyrazole nitrogen. Experimental validation via ¹H NMR tracking of reaction intermediates is critical .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) favor N1 alkylation, while nonpolar solvents may promote N2 substitution. Controlled trials with deuterated solvents can clarify pathways .
  • Catalyst screening: Copper(I)-NHC complexes (e.g., [(NHC)CuCl]) enhance selectivity for 1,4-disubstituted pyrazoles, as confirmed by X-ray crystallography .

Advanced: How do substitution patterns on the pyrazole ring modulate pharmacological activity?

Answer:

  • Methoxy group positioning: The 4-methoxy substituent enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents. Compare IC₅₀ values of analogs with/without methoxy groups in enzyme inhibition assays .
  • Hydroxyl group role: The propan-1-ol chain facilitates hydrogen bonding with biological targets (e.g., kinases), as shown in molecular dynamics simulations .
  • Bioactivity validation: Pyrazole derivatives exhibit dose-dependent anti-inflammatory effects (e.g., NF-κB suppression in splenocytes), assessed via ELISA and Western blotting .

Methodological: How can researchers address low synthetic yields reported in literature?

Answer:

  • Optimize stoichiometry: Excess phenyl hydrazine (1.2–1.5 eq.) improves condensation efficiency, reducing unreacted diketone residues .
  • Reaction monitoring: Use TLC or HPLC-MS to track intermediate formation and adjust reflux duration (e.g., extending from 7 to 10 hours) .
  • Purification refinement: Replace silica gel with reverse-phase C18 columns for polar byproduct removal, increasing yield to >60% .

Advanced: What experimental and computational approaches validate hydrogen-bonding networks in crystal structures?

Answer:

  • XRD refinement: Freely refine hydroxyl H-atom positions to locate O-H⋯N bonds (e.g., bond length: 1.82 Å, angle: 172°) .
  • Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., 12% H-bond contribution) using CrystalExplorer software .
  • DFT calculations: Compare computed (B3LYP/6-311++G**) and experimental bond lengths to confirm interaction strength .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with intermediates like phenyl hydrazine (toxic) .
  • Ventilation: Conduct reactions in fume hoods to avoid inhaling acetic acid vapors .
  • Waste disposal: Neutralize acidic residues with NaHCO₃ before disposal .

Advanced: How can researchers design analogs to enhance metabolic stability?

Answer:

  • Pro-drug strategies: Replace the hydroxyl group with ester moieties (e.g., acetate) to reduce first-pass metabolism, validated via in vitro microsomal assays .
  • Isosteric substitution: Replace the methoxy group with trifluoromethoxy (improves metabolic half-life by 2×) .
  • Stability testing: Use HPLC-UV to monitor degradation in simulated gastric fluid (pH 1.2) .

Methodological: How to analyze conflicting bioactivity data across structural analogs?

Answer:

  • Dose-response curves: Compare EC₅₀ values for analogs in standardized assays (e.g., antioxidant activity via DPPH radical scavenging) .
  • SAR studies: Correlate substituent Hammett σ values with activity trends to identify electronic drivers .
  • Molecular docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2), resolving discrepancies between in vitro and in silico results .

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